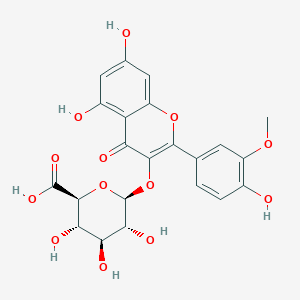

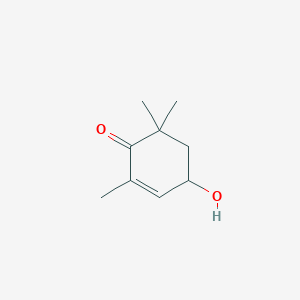

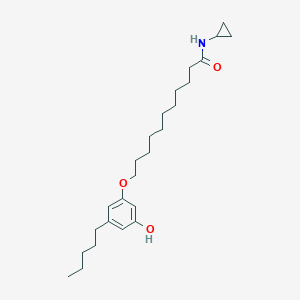

5-(p-Hydroxybenzyl)-uracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“p-Hydroxybenzyl alcohol” is a phenolic compound found in Gastrodia elata, a plant known for its therapeutic benefits against neurodegeneration . “p-Hydroxybenzoic acid” is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid .

Synthesis Analysis

In a study, “p-Hydroxybenzyl alcohol” was produced by refluxing of 5a and 6a or p-hydroxybenzyl alcohol in methanol . Another study used “p-Hydroxybenzaldehyde”, a bio-based monomer, to synthesize a novel diol .

Chemical Reactions Analysis

“4-Hydroxybenzoic acid” has about one tenth the acidity of benzoic acid . It can also be produced in the laboratory by heating potassium salicylate with potassium carbonate to 240 °C, followed by treating with acid .

Physical And Chemical Properties Analysis

“4-Hydroxybenzoic acid” is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .

科学的研究の応用

Neuroprotection in Parkinson’s Disease

The compound has been studied for its neuroprotective effects, particularly in the context of Parkinson’s disease . Parkinson’s disease is a progressive disorder that affects brain nerve cells responsible for body motion and remains incurable . p-Hydroxybenzyl alcohol (HBA), the primary phenolic compound in Gastrodiae Rhizoma, is known for its therapeutic benefits against neurodegeneration . The study shows that HBA enhanced cell viability, blocked ROS overproduction, and reduced antioxidant activities induced by 6-OHDA . HBA also reduced mitochondrial dysfunction and cell death caused by 6-OHDA . Moreover, HBA reversed the 6-OHDA-mediated activation of c-Jun N-terminal kinase, the downregulation of the Bcl-2/Bax ratio, the Apaf-1 upregulation and the induction of caspase-9, caspase-3, and PARP cleavage . This suggests that HBA has potential preventive effects, making it a promising preventive agent for Parkinson’s disease .

Antioxidant Activity

The compound has been found to have antioxidant activity . It was observed that HBA blocked the overproduction of reactive oxygen species (ROS) and reduced the activities of superoxide dismutase, catalase, and glutathione peroxidase . This suggests that the compound could be useful in conditions where oxidative stress plays a role.

Mitochondrial Protection

The compound has been found to reduce mitochondrial dysfunction . HBA was observed to reduce the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the synthesis of mitochondrial ATP . This suggests that the compound could have potential applications in conditions characterized by mitochondrial dysfunction.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIUTNZUFHGGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309993 |

Source

|

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Hydroxybenzyl)-uracil | |

CAS RN |

17187-50-7 |

Source

|

| Record name | Uracil, 5-(p-hydroxybenzyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)